molecular formula C29H23N3OS B12190660 N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B12190660
M. Wt: 461.6 g/mol
InChI Key: WCTFXXNIDCYPSN-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a phenylimino group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. The reaction is performed at mild temperatures and utilizes ultrasonic irradiation to enhance the reaction rate.

Chemical Reactions Analysis

N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal activities. In medicine, it is being investigated for its anti-inflammatory and antitumor properties. Additionally, this compound has applications in the industrial sector, particularly in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and proteins, disrupting their normal function. This compound may inhibit bacterial cell wall synthesis, leading to antibacterial effects, or interfere with signaling pathways involved in inflammation and tumor growth . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with multiple targets.

Properties

Molecular Formula

C29H23N3OS

Molecular Weight

461.6 g/mol

IUPAC Name

N-(3-benzyl-4-phenyl-2-phenylimino-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C29H23N3OS/c33-27(24-17-9-3-10-18-24)31-28-26(23-15-7-2-8-16-23)32(21-22-13-5-1-6-14-22)29(34-28)30-25-19-11-4-12-20-25/h1-20H,21H2,(H,31,33)

InChI Key

WCTFXXNIDCYPSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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